molecular formula C11H10F2O2 B8173758 2-(2,2-Difluoroethoxy)-1-ethynyl-3-methoxybenzene

2-(2,2-Difluoroethoxy)-1-ethynyl-3-methoxybenzene

Cat. No.: B8173758
M. Wt: 212.19 g/mol
InChI Key: LLSLHPFLBPOGKI-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)-1-ethynyl-3-methoxybenzene is an organic compound characterized by the presence of difluoroethoxy, ethynyl, and methoxy functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)-1-ethynyl-3-methoxybenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Difluoroethoxy)-1-ethynyl-3-methoxybenzene is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2,2-difluoroethoxy)-1-ethynyl-3-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2/c1-3-8-5-4-6-9(14-2)11(8)15-7-10(12)13/h1,4-6,10H,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSLHPFLBPOGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC(F)F)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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